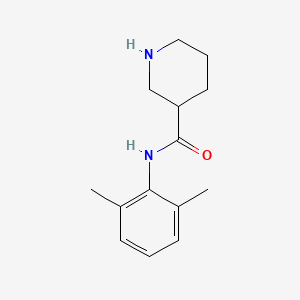

N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYUAAHPVDFFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349551 | |

| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337488-90-1 | |

| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide: Properties, Synthesis, and Therapeutic Potential

Executive Summary

N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a heterocyclic compound of growing interest within the medicinal chemistry landscape. As a member of the broader piperidine carboxamide class, this scaffold is foundational to the development of novel therapeutics. The piperidine motif is a highly privileged structure in drug discovery, known for enhancing metabolic stability and improving pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its physicochemical properties, a validated synthesis protocol, and its significant, recently discovered biological activities. The primary focus is on its emerging potential as an anti-melanoma agent through the induction of a senescence-like phenotype, offering a novel therapeutic strategy for oncology.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.

Introduction and Significance

The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to modulate lipophilicity, serve as a hydrogen bond acceptor, and conform to the steric requirements of biological targets.[1] When combined with a carboxamide linker and an aryl group, as in this compound, the resulting scaffold presents a versatile platform for probing complex biological systems.

While isomers such as N-(2,6-dimethylphenyl)piperidine-2-carboxamide are well-documented as metabolites of local anesthetics like Bupivacaine and Ropivacaine, the 3-carboxamide isomer has recently carved its own niche.[4][5] Groundbreaking research has identified the N-arylpiperidine-3-carboxamide core as a potent inducer of cellular senescence in melanoma cells, highlighting a distinct and therapeutically valuable mechanism of action.[2][3] Furthermore, the broader class of piperidine-3-carboxamide derivatives is being actively investigated for other applications, including the treatment of osteoporosis by targeting Cathepsin K and malaria via proteasome inhibition.[6][7] This guide consolidates the fundamental properties and explores the compelling therapeutic avenues for this specific and promising compound.

Physicochemical Properties and Characterization

Precise characterization is the bedrock of reproducible research. While specific experimental data for the 3-carboxamide isomer is not widely published, the properties of the closely related and well-characterized 2-carboxamide isomer (CAS 15883-20-2) provide a reliable reference point for expected values.

| Property | Value / Information | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₂₀N₂O | [8] |

| Molecular Weight | 232.32 g/mol | [4][8] |

| CAS Number | 15883-20-2 (for 2-carboxamide isomer) | [4][8][9] |

| Appearance | White to off-white crystalline powder (expected) | [8] |

| Melting Point | 114-117 °C (for 2-carboxamide isomer) | [4] |

| Boiling Point | 392.3 ± 42.0 °C at 760 mmHg (for 2-carboxamide isomer) | [4] |

| Density | 1.1 ± 0.1 g/cm³ (for 2-carboxamide isomer) | [4] |

| Solubility | Expected to be soluble in DMSO, DMF, and Ethanol | [10] |

| Purity (Typical) | >98% (HPLC) | [8] |

Analytical Characterization Rationale: A robust analytical workflow is critical for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would be expected to show characteristic resonances for the dimethylphenyl group, the piperidine ring protons, and the amide proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₁₄H₂₀N₂O), with an expected exact mass of 232.1576.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard for determining purity, often using a C18 column with a mobile phase of acetonitrile and water. This technique is also crucial for separating the target compound from any starting materials or byproducts.[11]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This approach is reliable and scalable, making it suitable for both discovery and development phases.

Experimental Rationale: The chosen methodology employs a carbodiimide-mediated coupling, a cornerstone of modern amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used as the coupling agent to activate the carboxylic acid of the piperidine starting material. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction and improve yield. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve the reactants.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carboxylic acid (1.0 equivalent) and 2,6-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: To the stirred solution, add DMAP (0.1 equivalents).

-

Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add EDCI (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

Synthesis Workflow Diagram:

Caption: Amide coupling synthesis workflow.

Biological Activity and Therapeutic Potential

The most compelling aspect of this compound is its recently uncovered biological activity as a modulator of cellular senescence, positioning it as a promising candidate for cancer therapy.

Primary Indication: Anti-Melanoma Activity via Senescence Induction In a high-throughput screening campaign to identify novel anti-melanoma agents, an N-arylpiperidine-3-carboxamide scaffold was identified as a hit compound.[2] This compound was shown to induce a senescence-like phenotype in human melanoma A375 cells.[2][3]

-

Mechanism of Action: Cellular senescence is a state of irreversible cell cycle arrest. Inducing senescence in cancer cells is an emerging and powerful therapeutic strategy. Unlike apoptosis, which triggers cell death, senescence halts proliferation and can stimulate an anti-tumor immune response. The N-arylpiperidine-3-carboxamide scaffold triggers morphological changes in melanoma cells consistent with senescence, including cell enlargement and flattening, without causing significant toxicity to normal cells.[2][3] This selective activity is a critical attribute for any viable oncology drug candidate.

-

Structure-Activity Relationship (SAR): Subsequent studies on a focused library of analogues have begun to elucidate the key structural moieties required for this anti-proliferative activity, paving the way for the rational design of more potent derivatives.[2]

Proposed Mechanism of Action Diagram:

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

- 5. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]

- 9. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS#: 38396-39-3 [m.chemicalbook.com]

- 11. veeprho.com [veeprho.com]

The Elusive Isomer: A Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide and Its Congeners

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape

In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount, often dictating its biological activity, efficacy, and safety. The N-(2,6-dimethylphenyl)piperidine carboxamide scaffold is a privileged structure, appearing in a variety of biologically active compounds. While the 2- and 4-carboxamide isomers are well-documented and commercially available, the 3-carboxamide variant remains a more enigmatic entity. This guide serves as a comprehensive technical resource, addressing the knowns and unknowns of this chemical family. It will provide a thorough overview of the characterized isomers, and importantly, explore the prospective synthesis and potential therapeutic applications of the lesser-known N-(2,6-dimethylphenyl)piperidine-3-carboxamide, leveraging insights from related structures.

I. Isomeric Identification: A Tale of Three Positions

A critical first step in any chemical investigation is the unambiguous identification of the compound , most commonly through its Chemical Abstracts Service (CAS) number. In the case of N-(2,6-dimethylphenyl)piperidine carboxamides, the position of the carboxamide group on the piperidine ring defines three distinct isomers, each with its own unique identifier.

It is crucial to note that a specific CAS number for This compound is not readily found in major chemical databases. This suggests that this particular isomer is not as extensively studied or commercially available as its counterparts. This guide will, therefore, draw upon synthetic strategies and biological data from structurally similar compounds to illuminate the potential of this underexplored molecule.

| Isomer | Structure | CAS Number |

| N-(2,6-dimethylphenyl)piperidine-2-carboxamide |  | 15883-20-2[1] |

| (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide |  | 27262-40-4[2][3] |

| N-(2,6-dimethylphenyl)piperidine-4-carboxamide |  | 109403-19-2[4][5] |

| This compound |  | Not readily available |

II. The Well-Characterized Isomers: Synthesis and Physicochemical Properties

The 2- and 4-carboxamide isomers serve as important benchmarks for understanding the chemical landscape of this family.

N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS: 15883-20-2)

This isomer is a key intermediate in the synthesis of several local anesthetics.[6] A common synthetic approach involves the amidation of 2-piperidinecarboxylic acid (pipecolic acid) with 2,6-dimethylaniline.[7]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Melting Point | 114-117 °C[1] |

| Boiling Point | 392.3±42.0 °C at 760 mmHg[1] |

| Appearance | White to Almost white powder to crystal |

N-(2,6-dimethylphenyl)piperidine-4-carboxamide (CAS: 109403-19-2)

The synthesis of the 4-carboxamide isomer can be achieved through the reaction of pyridine-4-formyl-(2,6-dimethyl)aniline with a reducing agent.[4]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Appearance | Crystalline solid[4] |

III. The Underexplored Frontier: this compound

While a dedicated synthesis for this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be extrapolated from established methodologies for analogous N-arylpiperidine-3-carboxamides.

Proposed Synthetic Pathway

A logical approach would involve the coupling of piperidine-3-carboxylic acid (nipecotic acid) with 2,6-dimethylaniline. This reaction would likely employ a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent.

Caption: Proposed mechanism of anti-melanoma activity.

Other Potential Applications

Derivatives of piperidine carboxamide have been explored for a multitude of other therapeutic applications, including:

-

Anti-osteoporosis agents: Targeting cathepsin K. [8]* Platelet aggregation inhibitors. [9] The unique structural features of this compound may confer novel activities in these or other therapeutic areas, warranting further investigation.

V. Future Directions and Conclusion

The journey into the chemical and biological landscape of this compound is just beginning. The absence of a readily available CAS number and extensive literature highlights a significant opportunity for original research. The synthesis and characterization of this elusive isomer, followed by a thorough investigation of its biological properties, could unlock new avenues in drug discovery.

This technical guide has aimed to provide a comprehensive overview of the N-(2,6-dimethylphenyl)piperidine carboxamide family, clarifying the status of its isomers and illuminating the potential of the underexplored 3-carboxamide derivative. For researchers and drug development professionals, the path forward is clear: the synthesis and exploration of this compound could yield novel and impactful therapeutic agents.

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (Source: PMC - NIH, URL: [Link])

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PMC - NIH, URL: [Link])

-

The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PubMed, URL: [Link])

-

CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. (Source: Chemsrc, URL: [Link])

-

CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. (Source: Pharmaffiliates, URL: [Link])

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (Source: PubMed, URL: [Link])

-

CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. (Source: Chemsrc, URL: [Link])

-

2',6'-Pipecoloxylidide, (+)- | C14H20N2O. (Source: PubChem, URL: [Link])

-

N'-2,6-DIMETHYLPHENYL N-BOC-DL-PIPECOLAMIDE. (Source: gsrs, URL: [Link])

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

(+)-Bupivacaine | C18H28N2O | CID 117963. (Source: PubChem, URL: [Link])

- Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (Source: The Royal Society of Chemistry, URL: [Link])

Sources

- 1. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2',6'-Pipecoloxylidide, (+)- | C14H20N2O | CID 10014180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 5. N-(2,6-dimethylphenyl)piperidine-4-carboxamide | 109403-19-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide: Synthesis, Properties, and Biological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,6-dimethylphenyl)piperidine-3-carboxamide, a molecule of interest in medicinal chemistry. Due to the limited specific data on this particular isomer, this document will also explore the broader class of N-arylpiperidine-3-carboxamides, drawing on available literature for analogous compounds to infer potential synthetic routes and biological activities. A comparative analysis with its more extensively studied regioisomers, the 2- and 4-carboxamides, will also be presented to highlight the significance of isomeric substitution.

Core Molecular Attributes

Molecular Formula: C₁₄H₂₀N₂O

Molecular Weight: 232.33 g/mol

The structure consists of a piperidine ring substituted at the 3-position with a carboxamide group, which is in turn N-substituted with a 2,6-dimethylphenyl group. This arrangement of a rigid aromatic group and a flexible saturated heterocyclic ring is a common motif in pharmacologically active compounds.

Synthesis of N-Arylpiperidine-3-carboxamides: A General Approach

A plausible and efficient synthetic route to this compound can be designed based on established methodologies for similar compounds. The key transformation is the amide coupling between a piperidine-3-carboxylic acid derivative and 2,6-dimethylaniline.

Retrosynthetic Analysis and Strategy

The primary disconnection for the target molecule is at the amide bond, yielding piperidine-3-carboxylic acid and 2,6-dimethylaniline as the primary synthons. To facilitate the amide coupling, the carboxylic acid is typically activated. A common and effective strategy involves the use of a coupling agent or conversion to an acyl chloride. The piperidine nitrogen may require a protecting group during this process to prevent side reactions, which is subsequently removed.

Experimental Protocol: A General Method

The following protocol outlines a general, multi-step synthesis applicable to N-arylpiperidine-3-carboxamides.

Step 1: N-Protection of Piperidine-3-carboxylic Acid

-

Dissolve piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Introduce a protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O) for Boc-protection, and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the N-protected piperidine-3-carboxylic acid.

-

Purify the product, typically by crystallization or column chromatography.

Step 2: Amide Coupling

-

Dissolve the N-protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add an amide coupling agent, such as HATU or EDC, along with a base like DIPEA.

-

Introduce 2,6-dimethylaniline to the reaction mixture.

-

Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the N-protected product by column chromatography.

Step 3: N-Deprotection

-

Dissolve the N-protected this compound in a suitable solvent.

-

For a Boc-protecting group, add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Remove the acid and solvent under reduced pressure.

-

Neutralize the residue with a base and extract the final product.

-

Purify the final compound, this compound, by crystallization or chromatography.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities of Piperidine-3-carboxamide Derivatives

While the specific biological profile of this compound is not documented, the piperidine-3-carboxamide scaffold is present in molecules with diverse biological activities. This suggests that the target compound could be a valuable subject for biological screening.

| Biological Activity | Key Findings |

| Anti-melanoma | Certain N-arylpiperidine-3-carboxamide derivatives have been identified to induce a senescence-like phenotype in human melanoma cells, demonstrating antiproliferative activity.[1] |

| Anti-osteoporosis | Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, showing potential as anti-bone resorption agents for the treatment of osteoporosis.[2] |

| Antimalarial | A piperidine carboxamide was identified to have potent and selective antimalarial activity by targeting the Plasmodium falciparum proteasome.[3] |

| Antimicrobial and Antifungal | The broader class of piperidine derivatives has shown promising antimicrobial and antifungal properties.[4] |

Comparative Physicochemical Properties of Isomers

The position of the carboxamide group on the piperidine ring significantly influences the molecule's physical and chemical properties. Below is a comparison of the known properties of the 2- and 4-carboxamide isomers, which underscores the importance of precise isomeric synthesis and characterization.

| Property | N-(2,6-dimethylphenyl)piperidine-2-carboxamide | N-(2,6-dimethylphenyl)piperidine-4-carboxamide |

| CAS Number | 15883-20-2[5][6] | 109403-19-2[7] |

| Molecular Weight | 232.33 g/mol [5] | 232.33 g/mol |

| Appearance | White to off-white powder/crystal[5][6] | Crystalline solid[7] |

| Melting Point | 114-117 °C[6] | Not specified |

| Boiling Point | 392.3 °C at 760 mmHg[6] | Not specified |

| Density | 1.087 g/cm³[6] | Not specified |

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. Based on the known biological activities of related piperidine-3-carboxamide derivatives, this compound and its analogues are promising candidates for screening in various therapeutic areas, including oncology and infectious diseases. The general synthetic route outlined in this guide provides a solid foundation for the future synthesis and investigation of this molecule. Further research is warranted to elucidate its specific physicochemical properties, pharmacological profile, and potential as a lead compound in drug discovery programs.

References

-

N-(2,6-dimethylphenyl)piperidine-2-carboxamide - LookChem. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. [Link]

-

2',6'-Pipecoloxylidide, (+)- | C14H20N2O - PubChem. [Link]

-

2',6'-Pipecoloxylidide | C14H20N2O | CID 115282 - PubChem. [Link]

-

CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide - Chemsrc. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. [Link]

- Synthesis of 1-N-(2,6-dimethyl phenyl)

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. [Link]

Sources

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]

"N-(2,6-dimethylphenyl)piperidine-3-carboxamide" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of N-(2,6-dimethylphenyl)piperidine-2-carboxamide

A Note on Isomeric Specificity: This guide focuses on the synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide. While the initial topic specified the 3-carboxamide isomer, a comprehensive review of scientific literature reveals that the 2-carboxamide isomer is of paramount significance in the pharmaceutical industry. It serves as the pivotal precursor for the synthesis of widely used local anesthetics such as Ropivacaine and Mepivacaine.[1][2] This document, therefore, addresses the synthesis of this critical and well-documented compound to provide the most relevant and actionable information for researchers and drug development professionals.

Introduction: The Architectural Core of Modern Anesthetics

N-(2,6-dimethylphenyl)piperidine-2-carboxamide, also known in the literature as 2',6'-Pipecoloxylidide, is a cornerstone intermediate in medicinal chemistry.[1] Its structure elegantly combines a chiral piperidine moiety with an aromatic aniline derivative, providing a versatile scaffold for the development of potent and long-acting local anesthetic agents.[2] Understanding the efficient and scalable synthesis of this molecule is fundamental to ensuring the supply chain for critical drugs like Ropivacaine and Bupivacaine.[1] This guide provides a detailed exploration of the primary precursors and the strategic chemical pathways employed in its construction, emphasizing the rationale behind methodological choices and process optimization.

Retrosynthetic Analysis: Deconstructing the Target Molecule

To logically identify the primary precursors, we begin with a retrosynthetic analysis. The most apparent disconnection points in the target molecule are the robust amide bond and the C-N bonds within the piperidine ring. The primary and most industrially viable disconnection occurs at the amide linkage.

This logical breakdown reveals two principal starting materials:

-

Piperidine-2-carboxylic Acid (Pipecolic Acid): The source of the chiral heterocyclic core.

-

2,6-Dimethylaniline (2,6-Xylidine): The provider of the N-aryl pharmacophore.

Caption: Final synthetic step from the precursor to Ropivacaine.

This is typically achieved by reacting the precursor with an alkylating agent, such as 1-bromopropane, in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. T[3]he reaction adds the propyl group to the piperidine nitrogen, completing the synthesis of the Ropivacaine base.

The synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a well-optimized and critical process in pharmaceutical manufacturing. The core strategy relies on two readily available precursors: pipecolic acid and 2,6-dimethylaniline . The most common synthetic route involves the activation of pipecolic acid to its acyl chloride, followed by amidation with 2,6-dimethylaniline, a method that is both high-yielding and industrially scalable. Advanced techniques utilizing ultrasound or microwave assistance offer significant improvements in reaction efficiency, reducing time and energy consumption. A thorough understanding of these precursors and synthetic pathways is essential for professionals engaged in the research, development, and production of amide-type local anesthetics.

References

- Jamison, C. R., et al. (2020). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.

-

ResearchGate. Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF. [Link]

-

Li, S., et al. (2014). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Semantic Scholar. [Link]

- Google Patents.

-

ResearchGate. Process mass intensity details for the synthesis of mepivacaine (7). [Link]

-

ResearchGate. An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Request PDF. [Link]

-

ResearchGate. Continuous‐flow synthesis of mepivacaine. | Download Scientific Diagram. [Link]

- Google Patents. CN103073483A - Preparation method of mepivacaine and optical enantiomer of....

- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

Enovatide. Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2. [Link]

-

AHH Chemical. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. [Link]

Sources

The Emerging Therapeutic Potential of N-(2,6-dimethylphenyl)piperidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, promising derivative, N-(2,6-dimethylphenyl)piperidine-3-carboxamide, and its analogues. While its isomer, the 2-carboxamide, is a well-known precursor to the local anesthetic Ropivacaine, the 3-carboxamide variant is gaining attention for its distinct and potent biological activities. This document provides an in-depth exploration of its potential as an anticancer agent, particularly in inducing cellular senescence in melanoma, and touches upon its prospective roles as a sodium channel blocker and an anti-inflammatory agent. We will delve into its mechanism of action, structure-activity relationships, synthesis protocols, and key in vitro assays, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, prized for its favorable physicochemical properties that often enhance drug-like characteristics. When combined with an N-aryl carboxamide at the 3-position, it creates a versatile scaffold with the potential for diverse biological interactions. The 2,6-dimethylphenyl moiety is a common feature in local anesthetics, influencing the compound's lipophilicity and binding to target proteins. The strategic placement of the carboxamide at the 3-position of the piperidine ring, as opposed to the more extensively studied 2-position, opens up new avenues for therapeutic targeting.

Recent high-throughput screening efforts have identified the N-arylpiperidine-3-carboxamide core as a promising starting point for the development of novel therapeutics.[1] This guide will synthesize the current understanding of this compound and its derivatives, providing a technical framework for its further investigation.

Potential Biological Activities

The unique structural arrangement of this compound confers upon it a spectrum of potential biological activities, with the most compelling evidence currently pointing towards anticancer and local anesthetic applications.

Anticancer Activity: Induction of Cellular Senescence

A landmark study has identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells.[1] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[2]

A high-throughput screening of approximately 110,000 small molecules identified a hit compound with the N-arylpiperidine-3-carboxamide core that induced these phenotypic changes in A375 human melanoma cells without significant cytotoxicity to normal cells.[1] Subsequent structure-activity relationship (SAR) studies on a focused library of analogues revealed that specific modifications could significantly enhance this antimelanoma activity.[1] One notable analogue demonstrated an impressive IC50 value of 0.03 µM and an EC50 of 0.04 µM for inducing senescence-like morphological changes.[3]

The induction of senescence by these compounds represents a promising therapeutic strategy for melanoma, a notoriously difficult-to-treat cancer. Further investigation into the specific molecular targets and pathways modulated by this compound is warranted.[2]

Local Anesthetic Potential: Sodium Channel Blockade

Given the structural similarity of the N-(2,6-dimethylphenyl) moiety to established local anesthetics like bupivacaine and ropivacaine, it is hypothesized that this compound may also function as a sodium channel blocker.[3] By inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes, these compounds can disrupt the propagation of action potentials, leading to a localized anesthetic effect.

While direct, extensive studies on the 3-carboxamide isomer's anesthetic properties are less common than for its 2-carboxamide counterpart, the fundamental pharmacophore for sodium channel interaction is present. This suggests a potential for development as a local anesthetic, possibly with a differentiated safety or efficacy profile.

Potential Anti-Inflammatory and Neurological Activities

The broader class of piperidine derivatives has been explored for a range of other biological activities. While not yet specifically demonstrated for this compound, related structures have shown potential as anti-inflammatory agents and modulators of neurological pathways.[4][5] The anti-inflammatory effects of similar heterocyclic compounds are often attributed to the inhibition of key inflammatory mediators like prostaglandin E2 and various cytokines.[6] The N-benzylpiperidine motif, for instance, is a common feature in compounds targeting neurological disorders.[5] These observations suggest that the therapeutic potential of this compound may extend beyond its currently identified activities.

Mechanism of Action: A Multifaceted Approach

The biological activities of this compound and its derivatives appear to stem from a multi-target mechanism of action.

Induction of Cellular Senescence

The primary anticancer mechanism identified for the N-arylpiperidine-3-carboxamide scaffold is the induction of a senescence-like phenotype in cancer cells.[1] Senescent cells exhibit distinct morphological and biochemical changes, including an enlarged and flattened shape and increased activity of senescence-associated β-galactosidase (SA-β-gal).[2] By forcing cancer cells into this non-proliferative state, these compounds can halt tumor growth. The precise molecular trigger for senescence induction by this class of compounds is an active area of research.[2]

Caption: Proposed mechanism of anticancer activity.

Sodium Channel Modulation

As a potential local anesthetic, the primary mechanism of action would be the blockade of voltage-gated sodium channels. The this compound molecule, with its lipophilic aromatic ring and protonatable amine, possesses the key features to interact with the sodium channel protein from the intracellular side, physically occluding the pore and preventing sodium ion influx.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its analogues can be achieved through standard amide coupling reactions.[2] A general synthetic route involves the coupling of a suitably protected piperidine-3-carboxylic acid with 2,6-dimethylaniline.[2]

Caption: General synthetic workflow.

SAR studies on N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity have revealed several key insights:

-

Piperidine Ring: The piperidine ring is a crucial component for activity.

-

Aryl Group: Modifications to the N-aryl ring significantly impact potency. The presence and position of substituents on this ring can fine-tune the compound's electronic and steric properties, influencing its interaction with the biological target.

-

Linker: The nature of the linker between the piperidine and the aryl group is also important.

| Compound/Modification | Antimelanoma Activity (IC50) | Reference |

| Initial Hit Compound | Micromolar range | [1] |

| Optimized Analogue | 0.03 µM | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on standard amide coupling techniques.[2]

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

2,6-dimethylaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2,6-dimethylaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-N-(2,6-dimethylphenyl)piperidine-3-carboxamide.

-

To a solution of the Boc-protected intermediate in DCM, add TFA (10 eq) and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

In Vitro Cellular Senescence Assay (High-Content Screening)

This protocol is adapted from methodologies used for high-throughput screening of senescence inducers.[7][8]

Materials:

-

Human melanoma cell line (e.g., A375)

-

Cell culture medium and supplements

-

96-well microplates

-

Test compound (this compound) and controls

-

Senescence-Associated β-Galactosidase (SA-β-gal) staining kit

-

Nuclear stain (e.g., Hoechst 33342)

-

High-content imaging system

Procedure:

-

Seed A375 cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for senescence induction.

-

Incubate the cells for a period sufficient to induce senescence (e.g., 72-96 hours).

-

Fix the cells according to the SA-β-gal staining kit manufacturer's instructions.

-

Stain for SA-β-gal activity.

-

Counterstain the cell nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system, capturing both the brightfield (for SA-β-gal) and fluorescence (for nuclei) channels.

-

Analyze the images using appropriate software to quantify the number of SA-β-gal positive cells and assess cell morphology (e.g., cell spreading area).

-

Calculate the percentage of senescent cells for each treatment condition and determine the EC50 value for senescence induction.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a general framework for assessing the metabolic stability of the compound.[9][10]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Positive control compounds (with known metabolic stability)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a solution of the test compound in phosphate buffer.

-

In a 96-well plate, combine the test compound solution with liver microsomes.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The compelling evidence for their ability to induce cellular senescence in melanoma cells opens a new frontier in cancer therapy. Furthermore, their structural resemblance to known local anesthetics suggests a dual-activity profile that warrants further exploration.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) responsible for the senescence-inducing activity.

-

In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of melanoma.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies to assess the drug-like properties and safety of these compounds.

-

Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease contexts, including inflammatory disorders and neurological conditions.

The this compound scaffold is a rich source for novel drug candidates. The insights and protocols provided in this guide are intended to facilitate and accelerate the research and development efforts in this exciting area of medicinal chemistry.

References

-

ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

-

MDPI. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]

-

PubMed. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

-

PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

PubMed Central. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

-

PubMed Central. A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers. [Link]

-

Evotec. Microsomal Stability. [Link]

-

Drug development & registration. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. [Link]

-

protocols.io. Fully Automated Senescence Test (FAST). [Link]

-

Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

-

ResearchGate. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

-

Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

Mercell. metabolic stability in liver microsomes. [Link]

Sources

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]

- 5. researchgate.net [researchgate.net]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fully Automated Senescence Test (FAST) [protocols.io]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. mercell.com [mercell.com]

This guide provides a comprehensive technical overview of N-(2,6-dimethylphenyl)piperidine-3-carboxamide and its structurally related derivatives. It is intended for researchers, medicinal chemists, and drug development professionals investigating novel therapeutic agents. This document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this promising chemical scaffold.

Introduction: The Piperidine Carboxamide Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its favorable physicochemical properties and synthetic tractability make it a privileged scaffold in drug design.[4] When functionalized with a carboxamide linkage, particularly at the 3-position, the resulting piperidine-3-carboxamide core gives rise to a class of compounds with a broad spectrum of biological activities. These derivatives have garnered significant attention for their potential in oncology, infectious diseases, and metabolic disorders.[1][5][6]

The N-aryl substitution on the carboxamide, specifically with a 2,6-dimethylphenyl group, imparts distinct conformational constraints and lipophilicity that can significantly influence target binding and pharmacokinetic properties. This guide will explore the nuances of this substitution and its impact on the therapeutic potential of the resulting molecules.

Synthetic Strategies and Methodologies

The synthesis of N-arylpiperidine-3-carboxamide derivatives is typically achieved through standard amide coupling reactions. The general approach involves the reaction of a suitably protected piperidine-3-carboxylic acid with a substituted aniline.

General Synthesis of N-Arylpiperidine-3-carboxamides

A common synthetic route involves the coupling of a Boc-protected piperidine-3-carboxylic acid with the desired aniline (in this case, 2,6-dimethylaniline) using a peptide coupling agent.[6]

Experimental Protocol: Amide Coupling

-

Reactant Preparation: To a solution of Boc-protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1.1 equivalents of 2,6-dimethylaniline.

-

Coupling Agent Addition: Add 1.2 equivalents of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Include a base such as 4-dimethylaminopyridine (DMAP) or diisopropylethylamine (DIPEA) (1.2 equivalents) to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection (if required): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final this compound.

Diagram: General Synthetic Workflow

Below is a Graphviz diagram illustrating the general synthetic workflow for N-arylpiperidine-3-carboxamide derivatives.

Caption: General workflow for the synthesis of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-3-carboxamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the N-aryl moiety.

Importance of the Piperidine-3-Carboxamide Moiety

Studies have shown that the piperidine-3-carboxamide core is crucial for certain biological activities. For instance, in the context of antimelanoma agents that induce senescence, the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive.[7] Furthermore, replacing the piperidine ring with smaller heterocycles like pyrrolidine or azetidine resulted in a gradual decrease in activity, highlighting the importance of the six-membered ring.[7]

Influence of N-Aryl Substituents

The substitution pattern on the N-aryl ring plays a critical role in modulating the potency and selectivity of these compounds. The 2,6-dimethylphenyl group, as in the title compound, is a common feature in local anesthetics like bupivacaine and ropivacaine, where it is crucial for their pharmacological activity.[8][9] In other therapeutic areas, such as anticancer agents, modifications to this ring can significantly impact efficacy. For example, in a series of N-arylpiperidine-3-carboxamides designed as antimelanoma agents, the nature of the substituent on the aryl ring was a key determinant of senescence-inducing activity.[7]

Therapeutic Applications and Biological Activities

Derivatives of the N-(aryl)piperidine-3-carboxamide scaffold have demonstrated a wide array of therapeutic applications, which are summarized below.

Anticancer Activity: Inducers of Senescence in Melanoma

A notable application of N-arylpiperidine-3-carboxamide derivatives is in the treatment of melanoma.[1] High-throughput screening identified compounds with this scaffold that induce a senescence-like phenotype in human melanoma cells without significant cytotoxicity to normal cells.[7]

-

Mechanism of Action: These compounds trigger premature senescence, a state of irreversible cell cycle arrest, which is a promising therapeutic strategy for cancer.[7] Senescent cells are characterized by altered morphology, including an enlarged and flattened shape, and increased cytoplasmic granularity.[7]

One particularly potent derivative, compound 54 from a focused library, exhibited an IC50 of 0.03 µM in A375 human melanoma cells, which was correlated with a strong induction of senescence-like morphological changes (EC50 = 0.04 µM).[1][7]

Table 1: Antiproliferative and Senescence-Inducing Activity of Select N-Arylpiperidine-3-carboxamide Derivatives in A375 Melanoma Cells [7]

| Compound | R Group on N-Aryl Ring | IC50 (µM) | EC50 (µM) |

| 1 (Initial Hit) | Thiazole derivative | >10 | 1.2 |

| 54 | Pyridine and Pyrrole derivative | 0.03 | 0.04 |

IC50 represents the concentration for 50% inhibition of cell proliferation. EC50 is the effective concentration to induce senescence in 50% of the cell population.

Anti-osteoporosis Activity: Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have been investigated as inhibitors of Cathepsin K, a cysteine protease that plays a crucial role in bone resorption by osteoclasts.[5] Inhibition of Cathepsin K is a validated therapeutic approach for osteoporosis.[5][6] A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their Cathepsin K inhibitory activity.[5]

Antimalarial Activity: Proteasome Inhibition

A piperidine carboxamide series has been identified with potent and selective antimalarial activity.[10] These compounds were found to target the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5).[10] Notably, these inhibitors exhibit species selectivity, with no inhibition of human proteasome isoforms.[10] This selective inhibition presents a promising avenue for the development of new antimalarial drugs with a reduced risk of host toxicity.

Local Anesthetics and Other CNS Applications

The N-(2,6-dimethylphenyl)carboxamide moiety is a hallmark of several local anesthetics. For instance, (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of Ropivacaine, a long-acting local anesthetic.[9] This highlights the importance of the N-(2,6-dimethylphenyl)piperidine carboxamide scaffold in modulating ion channel function. Furthermore, piperidine-based analogs have been explored as potent dopamine transporter (DAT) inhibitors, suggesting their potential in treating cocaine abuse.[11]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: For many of the observed biological activities, the precise molecular targets and signaling pathways remain to be fully elucidated.

-

In Vivo Efficacy Studies: Promising in vitro results, such as the antimelanoma and antimalarial activities, need to be validated in relevant animal models.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into clinical development.

References

- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors.

- Park, S., Kim, H., Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.

- BenchChem. (n.d.). The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Derivatives: A Technical Overview.

- BenchChem. (n.d.). An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds.

- Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 1-13.

- Sunkel, C. E., de Casa-Juana, M. F., Santos, L., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(11), 3205-3210.

- Various Authors. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.

- Various Authors. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. ResearchGate.

- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.

- Chem-Impex. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

- Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(17), 3243-3250.

- ChemicalBook. (n.d.). N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis.

- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 101345.

- Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 244.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research.

- CymitQuimica. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

- Su, C. C., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(1), 103-114.e8.

- Albuquerque, E. X., et al. (1980). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 215(1), 213-222.

- Chem-Impex. (n.d.). (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Prominence of the Piperidine-3-Carboxamide Scaffold

An In-Depth Technical Guide to N-(2,6-dimethylphenyl)piperidine-3-carboxamide and its Analogs A Senior Application Scientist's Review of Synthesis, Pharmacological Activity, and Therapeutic Potential

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity, improving metabolic stability, and facilitating transport across biological membranes, often with reduced toxicity.[3] Within the vast chemical space of piperidine derivatives, the N-substituted piperidine-3-carboxamide scaffold has emerged as a particularly fruitful area for drug discovery.

While specific literature on This compound is not extensively available, this technical guide will provide a comprehensive overview of this chemical class. By synthesizing data from closely related analogs, this document will explore the synthesis, biological activities, and therapeutic potential of the piperidine-3-carboxamide core. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising scaffold in their own discovery programs.

Chemical Structure of the Target Compound:

Caption: Chemical structure of this compound.

PART 1: Synthesis Strategies for Piperidine-3-Carboxamides

The synthesis of N-substituted piperidine-3-carboxamides typically revolves around a key amide bond formation step between a piperidine-3-carboxylic acid derivative and a primary or secondary amine. The choice of protecting groups for the piperidine nitrogen and the carboxylic acid, as well as the selection of coupling reagents, are critical for achieving high yields and purity.

A common and reliable approach involves the use of N-Boc-protected piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid) as the starting material. This strategy prevents unwanted side reactions at the piperidine nitrogen during the amide coupling step.

General Synthetic Workflow

The synthesis can be logically broken down into three main stages: amide coupling, deprotection of the piperidine nitrogen, and subsequent N-functionalization if required (though for the target compound, the piperidine nitrogen remains unsubstituted).

Caption: Generalized workflow for the synthesis of N-aryl piperidine-3-carboxamides.

Experimental Protocol: Amide Coupling and Deprotection

This protocol describes a representative synthesis of a piperidine-3-carboxamide derivative.

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

2,6-Dimethylaniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

-

Amide Coupling: a. To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 2,6-dimethylaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. c. Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions like racemization.[4] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to activate the carboxylic acid. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. f. Purify the crude product by flash column chromatography on silica gel.

-

Boc Deprotection: a. Dissolve the purified N-Boc protected carboxamide in DCM. b. Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution. c. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS. d. Rationale: TFA is a strong acid that effectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, which is labile under acidic conditions. e. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. f. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with a suitable organic solvent like ethyl acetate or DCM. g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

PART 2: Pharmacological Profile and Therapeutic Potential of Analogs

While the specific biological profile of this compound is not well-documented, the broader class of N-arylpiperidine-3-carboxamides has been investigated for several therapeutic applications. The following sections summarize key findings for these analogs, providing a strong foundation for predicting the potential activity of the target compound.

Anti-Melanoma Activity via Senescence Induction

A significant breakthrough in the study of this scaffold was the discovery of its ability to induce senescence-like phenotypic changes in human melanoma cells.[5][6] Cellular senescence is a state of irreversible cell cycle arrest, which is emerging as a powerful therapeutic target in oncology.[5]

In a high-throughput screening campaign, an N-arylpiperidine-3-carboxamide compound was identified as a hit for inducing senescence in A375 human melanoma cells without significant cytotoxicity to normal cells.[5][6] Subsequent structure-activity relationship (SAR) studies led to the identification of highly potent analogs.[5]

Mechanism of Action: Senescence Induction Pathway

Caption: Proposed mechanism of anti-melanoma activity for piperidine-3-carboxamides.

Quantitative Data on Anti-Melanoma Activity

| Compound ID (from source) | Antiproliferative Activity (IC₅₀, µM) in A375 cells | Senescence-Inducing Activity (EC₅₀, µM) |

| Hit Compound 1 | 0.88 | 1.24 |

| Analog 13 (Pyrrolidine) | 8.0 | >20 |

| Analog 14 (Azetidine) | >20 | >20 |

| Optimized Analog 54 | 0.03 | 0.05 |

| Data sourced from Oh et al., ACS Med Chem Lett, 2021.[5] |

The data clearly indicates that the piperidine ring is crucial for activity, as smaller ring systems led to a dramatic loss of potency.[5] The optimization efforts culminating in compound 54 demonstrate the high potential of this scaffold.

Cathepsin K Inhibition for Anti-Osteoporosis Treatment

Another promising therapeutic avenue for piperidine-3-carboxamide derivatives is the treatment of osteoporosis.[7] Osteoporosis is characterized by excessive bone resorption by osteoclasts, a process in which the cysteine protease Cathepsin K (Cat K) plays a pivotal role. Therefore, inhibiting Cat K is a validated strategy for developing anti-resorptive agents.

A series of novel piperidine-3-carboxamide derivatives were designed and synthesized as Cat K inhibitors.[7] Molecular docking studies suggested that these compounds could effectively occupy the active site pockets of the enzyme.[7]

Quantitative Data on Cathepsin K Inhibition

| Compound ID (from source) | Cathepsin K Inhibitory Activity (IC₅₀, µM) |

| Lead Compound F-12 | 0.43 |

| Optimized Compound H-9 | 0.08 |

| Data sourced from Liu et al., Molecules, 2023.[7] |

The most potent compound, H-9, not only showed excellent enzymatic inhibition but also effectively downregulated Cathepsin K expression in cells and increased bone mineral density in an in vivo osteoporosis mouse model.[7]

Inhibition of Human Platelet Aggregation

Early research into this class of compounds identified them as inhibitors of human platelet aggregation.[8][9] Platelet aggregation is a key event in thrombosis and atherosclerosis, making antiplatelet agents valuable for preventing and treating cardiovascular diseases.

A detailed structure-activity analysis of various "nipecotamides" (piperidine-3-carboxamides) revealed key structural requirements for antiplatelet activity.[8][9]

Key SAR Findings for Antiplatelet Activity:

-

3-Carboxamide is Essential: The amide substituent at the 3-position of the piperidine ring was found to be necessary for activity.[8]

-

Hydrophobicity Plays a Role: The potency of the compounds was influenced by their hydrophobic character.[8][9]

-

N-Substituent is Critical: Optimal activity was achieved when the piperidine nitrogen was substituted with an appropriate alkyl or aralkyl group, suggesting an interaction with a hydrophobic pocket in the biological target.[8]

PART 3: Structure-Activity Relationship (SAR) Summary

Synthesizing the findings from various studies allows for the construction of a general SAR model for the piperidine-3-carboxamide scaffold. This provides a predictive framework for designing new analogs with desired biological activities.

Caption: Key structure-activity relationship points for the piperidine-3-carboxamide scaffold.

Conclusion and Future Directions

The N-substituted piperidine-3-carboxamide scaffold is a versatile and highly promising platform for the development of novel therapeutics. Analogs have demonstrated potent activity as anti-melanoma agents, Cathepsin K inhibitors for osteoporosis, and platelet aggregation inhibitors. The recurring theme across these studies is the critical role of the piperidine ring and the 3-carboxamide moiety, with the N-substituent providing the key to modulating potency and target selectivity.

While direct experimental data on This compound remains elusive in the public domain, the extensive research on its close analogs provides a strong rationale for its synthesis and biological evaluation. The 2,6-dimethylphenyl substitution is a common feature in pharmacologically active molecules, often used to restrict bond rotation and present a specific conformation to a biological target.

Future research should focus on:

-

Targeted Synthesis: The synthesis and characterization of this compound to enable its biological evaluation.

-

Broad Biological Screening: Screening this specific compound against a diverse panel of targets, including those where its analogs have shown promise (e.g., cancer cell lines, proteases like Cathepsin K).

-

Further SAR Exploration: Investigating how modifications to the piperidine ring (e.g., substitution at other positions) in combination with the N-(2,6-dimethylphenyl) group affect biological activity.

This systematic approach will undoubtedly unlock the full therapeutic potential of this specific molecule and the broader piperidine-3-carboxamide chemical class.

References

A complete list of all sources cited within this technical guide.

-

Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4447. [Link]

-

Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

-

PsychonautWiki Contributors. (2020). Substituted piperidines. PsychonautWiki. [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]

-

Zheng, X., et al. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. ACS Publications. [Link]

-

Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

-

Stylianakis, I., et al. (2003). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 11(24), 5451-5458. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Wang, H., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 126-137. [Link]

-

Liu, W., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5369. [Link]

-

Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105774. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. PharmaCompass. [Link]

- Google Patents. (2010). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

National Center for Biotechnology Information. 2',6'-Pipecoloxylidide. PubChem Compound Database. [Link]

-

chemsrc.com. (2025). CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. chemsrc.com. [Link]

-

PubMed. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

-

Nilsen, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), P1-13. [Link]

-

The Merck Index Online. Bupivacaine. Royal Society of Chemistry. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Whitepaper: A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Piperidine-3-Carboxamide Compounds

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Enduring Value of a Privileged Scaffold